molecular formula C15H23Br2N5Na3O13P3 B15089040 trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate

trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate

Cat. No.: B15089040
M. Wt: 803.07 g/mol
InChI Key: UWMONIJVKGTUGE-OPKBHZIBSA-K
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Description

Trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes dibromo, phosphonato, and purinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate typically involves multiple steps. The process begins with the preparation of the dibromo(phosphonato)methyl intermediate, which is then reacted with the purinyl derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The dibromo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.

Scientific Research Applications

Trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate has numerous applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a probe for studying biochemical pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives and purinyl-containing molecules. Examples include:

  • Trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate
  • Trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate

Uniqueness

The uniqueness of trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H23Br2N5Na3O13P3

Molecular Weight

803.07 g/mol

IUPAC Name

trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate

InChI

InChI=1S/C15H24Br2N5O12P3.3Na.H2O/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;;1H2/q;3*+1;/p-3/t8-,10-,11-,14-;;;;/m1..../s1

InChI Key

UWMONIJVKGTUGE-OPKBHZIBSA-K

Isomeric SMILES

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+]

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)([O-])[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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